An In-depth Technical Guide to 4-Iodo-2-methyl-2H-indazole: A Versatile Scaffold for Advanced Drug Discovery
An In-depth Technical Guide to 4-Iodo-2-methyl-2H-indazole: A Versatile Scaffold for Advanced Drug Discovery
This document provides a comprehensive technical overview of 4-Iodo-2-methyl-2H-indazole (CAS Number 1211806-29-9), a heterocyclic building block with significant potential in medicinal chemistry and drug development. While specific literature on this exact molecule is sparse, this guide synthesizes information from analogous structures and established chemical principles to provide researchers with a robust framework for its synthesis, characterization, and application.
Introduction: The Strategic Value of the 2H-Indazole Core
The indazole ring system is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its bioisosteric relationship with indole allows it to interact with a wide range of biological targets, leading to applications in oncology, inflammation, and neurology.[1][2] Indazole-containing drugs like Niraparib (a PARP inhibitor) and Pazopanib (a tyrosine kinase inhibitor) underscore the therapeutic importance of this heterocycle.[2]
Within the indazole family, the 2H-tautomer offers a distinct electronic and steric profile compared to the more thermodynamically stable 1H-indazole.[1][2] The strategic placement of an iodine atom at the 4-position, as in 4-Iodo-2-methyl-2H-indazole, transforms the molecule into a highly versatile intermediate. The carbon-iodine bond serves as a critical "synthetic handle" for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions, enabling the systematic exploration of the chemical space around the core scaffold.
Physicochemical and Predicted Spectroscopic Profile
Precise experimental data for 4-Iodo-2-methyl-2H-indazole is not widely published. However, its key properties can be reliably calculated or predicted based on its structure and data from analogous compounds.
| Property | Value / Prediction | Source / Method |
| CAS Number | 1211806-29-9 | - |
| Molecular Formula | C₈H₇IN₂ | Calculated |
| Molecular Weight | 258.06 g/mol | Calculated |
| Appearance | Predicted to be a solid at room temperature | Analogy to similar structures[3] |
| Predicted ¹H NMR | Signals expected for aromatic protons (δ 7.0-8.0 ppm) and a methyl singlet (δ ~4.0 ppm) | Structural Analysis |
| Predicted ¹³C NMR | Signals expected for aromatic carbons and the N-methyl carbon | Structural Analysis |
| Key IR Absorptions | Aromatic C-H stretching (~3000-3100 cm⁻¹), C=C and C=N stretching (~1450-1620 cm⁻¹) | Structural Analysis |
Note: Spectroscopic predictions are for guidance. Experimental verification is essential for definitive structural confirmation.
Proposed Synthetic Strategy: A Logic-Driven Approach
The synthesis of 4-Iodo-2-methyl-2H-indazole can be logically approached in two primary stages: formation of the N-methylated indazole core and subsequent regioselective iodination.
Workflow for the Synthesis of 4-Iodo-2-methyl-2H-indazole
Caption: Proposed two-stage synthesis of 4-Iodo-2-methyl-2H-indazole.
Step-by-Step Methodology
Stage 1: Synthesis of 2-methyl-2H-indazole
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Rationale: The direct alkylation of indazole typically yields a mixture of N1 and N2 isomers. The choice of solvent and base can influence the ratio, but chromatographic separation is almost always necessary to isolate the desired 2-methyl-2H-indazole isomer.
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Protocol:
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To a solution of indazole (1.0 eq) in a suitable solvent such as DMF or acetonitrile, add a base like potassium carbonate (1.5 eq) or sodium hydride (1.1 eq).
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Stir the suspension at room temperature for 30 minutes.
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Add a methylating agent, such as methyl iodide or dimethyl sulfate (1.1 eq), dropwise.
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Allow the reaction to stir at room temperature until TLC or LC-MS analysis indicates the consumption of the starting material.
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Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the resulting crude oil/solid via column chromatography (silica gel) to separate the N1 and N2 isomers and afford pure 2-methyl-2H-indazole.[4]
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Stage 2: Regioselective Iodination at the C4 Position
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Rationale: The iodination of the 2-methyl-2H-indazole core is an electrophilic aromatic substitution. The electron-donating nature of the pyrazole ring directs electrophiles to the benzene portion. Strong acidic conditions are often required to facilitate the reaction and achieve regioselectivity. The C4 and C7 positions are typically the most activated, and careful control of conditions is needed to favor C4 substitution. N-Iodosuccinimide (NIS) in an acidic medium like sulfuric acid is a common and effective method for such transformations.
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Protocol:
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Dissolve 2-methyl-2H-indazole (1.0 eq) in concentrated sulfuric acid at 0 °C with careful stirring.
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Once dissolved, add N-Iodosuccinimide (NIS) (1.0-1.1 eq) portion-wise, maintaining the temperature at 0 °C.
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Allow the reaction to stir at 0 °C to room temperature for several hours, monitoring its progress by TLC or LC-MS.
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Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide.
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Extract the resulting precipitate or aqueous solution with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Wash the combined organic layers with sodium thiosulfate solution to remove any residual iodine, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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Purify the crude product by column chromatography or recrystallization to yield 4-Iodo-2-methyl-2H-indazole.
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Applications in Medicinal Chemistry: A Gateway to Novel Analogs
The primary value of 4-Iodo-2-methyl-2H-indazole lies in its capacity to serve as a versatile platform for generating diverse molecular libraries via cross-coupling reactions. The C4-iodo group is an ideal leaving group for reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.
Conceptual Workflow: Library Generation via Cross-Coupling
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
